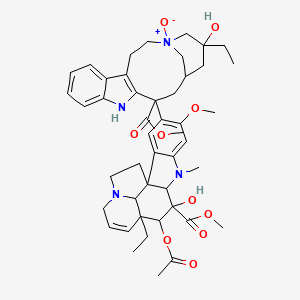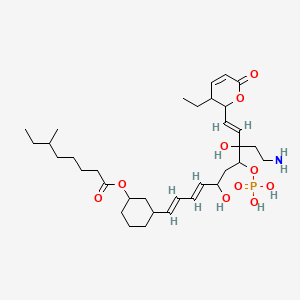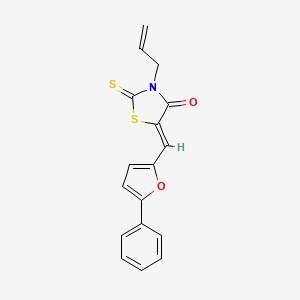
4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LJ001 is a lipophilic thiazolidine derivative known for its broad-spectrum antiviral properties. It inhibits the entry of numerous enveloped viruses at non-cytotoxic concentrations. LJ001 exploits the physiological differences between static viral membranes and biogenic cellular membranes, making it a promising candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: LJ001 is synthesized through a series of chemical reactions involving thiazolidine derivatives. The synthesis typically involves the reaction of a thiazolidine compound with various reagents to form the final product. The reaction conditions include controlled temperatures and the use of specific solvents to ensure the purity and efficacy of the compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of LJ001 on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with additional steps to ensure scalability and consistency in production .
Chemical Reactions Analysis
Types of Reactions: LJ001 undergoes several types of chemical reactions, including:
Oxidation: LJ001 generates singlet oxygen in the membrane bilayer, leading to lipid oxidation.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and light are required for the oxidation reactions involving LJ001.
Substitution: Various chemical reagents can be used to modify the structure of LJ001, depending on the desired properties.
Major Products: The major products formed from these reactions include hydroxylated fatty acid species and other oxidized lipid derivatives .
Scientific Research Applications
LJ001 has a wide range of scientific research applications, including:
Mechanism of Action
LJ001 inhibits viral entry by generating singlet oxygen in the membrane bilayer, leading to lipid oxidation. This oxidation alters the biophysical properties of the viral membrane, preventing virus-cell fusion. The compound specifically targets unsaturated phospholipids, resulting in allylic hydroxylation and trans-isomerization of double bonds .
Comparison with Similar Compounds
Oxazolidine-2,4-dithiones: These compounds have been developed to overcome the limitations of LJ001, offering improved potency and bioavailability.
Brincidofovir: Another broad-spectrum antiviral with different mechanisms of action.
Favipiravir: An antiviral that targets viral RNA polymerase.
Uniqueness of LJ001: LJ001’s unique mechanism of generating singlet oxygen and targeting viral membranes sets it apart from other antiviral compounds. Its ability to inhibit a wide range of enveloped viruses without affecting non-enveloped viruses highlights its specificity and potential as a broad-spectrum antiviral agent .
Properties
CAS No. |
851305-26-5 |
|---|---|
Molecular Formula |
C17H13NO2S2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11- |
InChI Key |
YAIFLEPRFXXIFQ-PTNGSMBKSA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LJ-001; LJ 001; LJ001; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


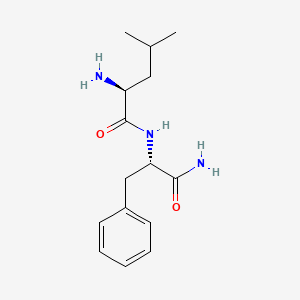
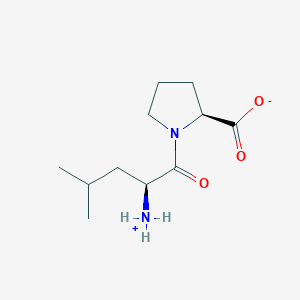
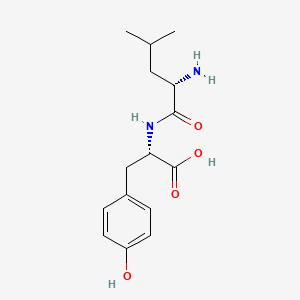
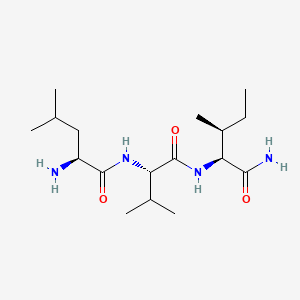
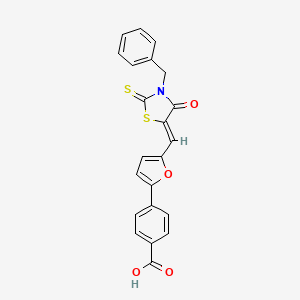
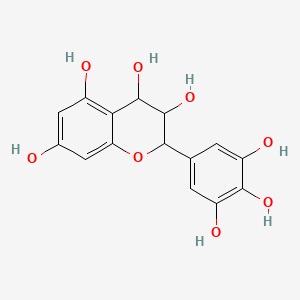
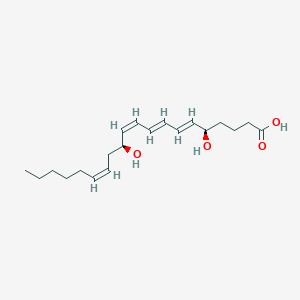

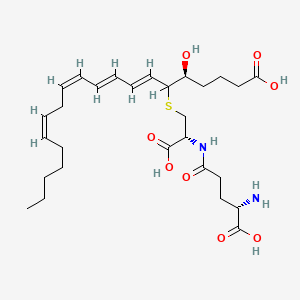
![[D-Ala2]leucine-enkephalin](/img/structure/B1674835.png)

